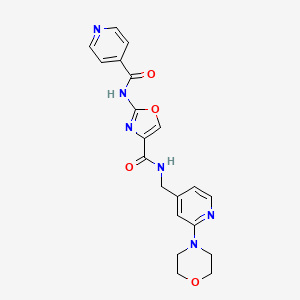
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isonicotinamido)-N-((2-morpholinopyridin-4-yl)methyl)oxazole-4-carboxamide, also known as IMR-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized compounds with morpholine moieties and evaluated their antimicrobial activities. For instance, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have demonstrated antimicrobial potential against various microbial strains. These compounds were obtained through several synthetic routes and showed good to moderate antimicrobial activity, indicating the potential utility of similar compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Catalytic Applications
Compounds containing oxazole rings have been explored for their catalytic applications, especially in the context of gold catalysis. A study demonstrated the efficient modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This research highlights the role of bidentate ligands in tempering the reactivities of gold carbenes, opening new opportunities for oxidative gold catalysis in novel method development (Luo, Ji, Li, & Zhang, 2012).
Antitumor Activity
The synthesis and evaluation of compounds containing morpholino groups have also been linked to potential antitumor activities. For example, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its derivatives were synthesized and demonstrated significant inhibition of cancer cell proliferation. This suggests that structurally similar compounds could be explored for their antitumor properties, contributing to the development of new cancer therapies (Lu et al., 2017).
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-18(15-2-4-21-5-3-15)25-20-24-16(13-30-20)19(28)23-12-14-1-6-22-17(11-14)26-7-9-29-10-8-26/h1-6,11,13H,7-10,12H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMCSGQJGVQYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
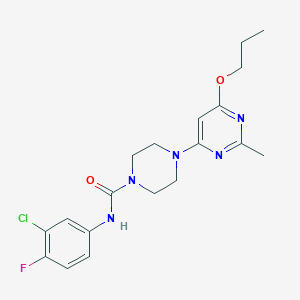

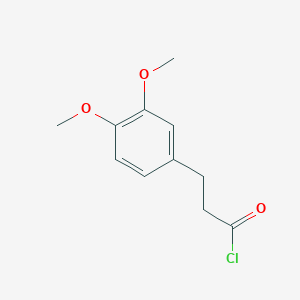
![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)
![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)
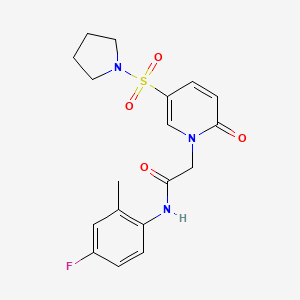
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)
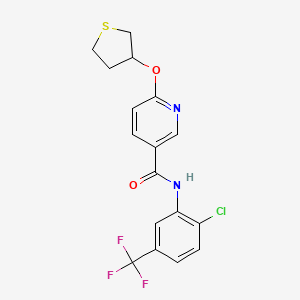
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
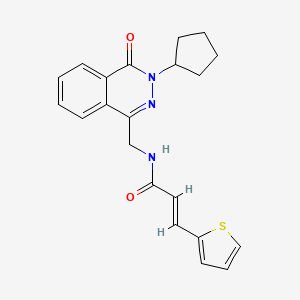
methanone](/img/structure/B2736997.png)
